molecular formula C7H13BrO2 B057099 7-Bromoheptanoic acid CAS No. 30515-28-7

7-Bromoheptanoic acid

Cat. No.: B057099
CAS No.: 30515-28-7
M. Wt: 209.08 g/mol
InChI Key: JLPQXFFMVVPIRW-UHFFFAOYSA-N
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Description

7-Bromoheptanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of heptanoic acid, where a bromine atom is substituted at the seventh carbon position. This compound is known for its utility in organic synthesis and various industrial applications .

Safety and Hazards

7-Bromoheptanoic acid causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of exposure, immediate medical attention should be sought .

Mechanism of Action

Target of Action

7-Bromoheptanoic acid is primarily used as a biochemical reagent in life science research . It is a building block in the synthesis of various compounds .

Mode of Action

It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (nampt) inhibitors with anticancer activity and saha derivatives that inhibit histone deacetylases (hdacs) . This suggests that it may interact with these targets, leading to changes in their function.

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific compounds it is used to synthesize. For instance, as a precursor to Nampt inhibitors and SAHA derivatives, it may contribute to anticancer effects and the inhibition of histone deacetylases .

Action Environment

Its stability at room temperature suggests it may be relatively resistant to environmental variations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of heptanoic acid and bromine through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Heptanoic Acid: The parent compound without the bromine substitution.

    7-Chloroheptanoic Acid: Similar structure with chlorine instead of bromine.

    7-Iodoheptanoic Acid: Similar structure with iodine instead of bromine.

Uniqueness: 7-Bromoheptanoic acid is unique due to its specific reactivity and the ability to form various derivatives through substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain synthetic applications .

Properties

IUPAC Name

7-bromoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQXFFMVVPIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184584
Record name 7-Bromoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30515-28-7
Record name 7-Bromoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30515-28-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoheptanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromoheptanoic acid
Source EPA DSSTox
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Record name 7-bromoheptanoic acid
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Synthesis routes and methods

Procedure details

to a solution of ethyl 7-bromoheptanoate (2.0 g, 8.43 mmol, 1 eq) in EtOH (15 mL) and H2O (10 mL) was added LiOH (2.0 g, 83.3 mmol, 10 eq). The mixture was stirred overnight at room temperature. The mixture was neutralized with 2N aqueous HCl with cooling in an ice-water bath, and the mixture was extracted with EtOAc. The EtOAc layer was separated, washed with water and brine, and dried over Na2SO4. Filtration and concentration in vacuo gave 1.7 g (96%) of the 7-Bromoheptanoic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 7-Bromoheptanoic acid important in the synthesis of pentacycloanammoxic acid?

A1: this compound serves as a crucial building block, providing the seven-carbon linear chain present in the final pentacycloanammoxic acid structure. Both research papers utilize it in their synthetic strategies. [, ] The presence of the bromine atom allows for further chemical modifications and couplings to construct the complex ring system of the target molecule.

Q2: Are there differences in how the two research papers utilize this compound?

A2: Yes, while both papers use this compound, they differ in their overall synthetic approaches. The first paper describes the synthesis of the racemic mixture (+/-)-pentacycloanammoxic acid, meaning it contains both enantiomers. [] The second paper focuses on an enantioselective synthesis, targeting the production of a single, specific enantiomer of pentacycloanammoxic acid. [] This difference in enantioselectivity requires different starting materials and reaction conditions, even though both utilize this compound.

Q3: What future research directions involving this compound and pentacycloanammoxic acid are implied by the research?

A3: The second paper, which achieves enantioselective synthesis, highlights that the availability of both pentacycloanammoxic acid enantiomers in sufficient quantities could facilitate further research into the molecule's biosynthesis. [] This suggests that derivatives of this compound, particularly those incorporating chiral centers, could be valuable in producing analogs of pentacycloanammoxic acid for studying its biological activity and potential applications.

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